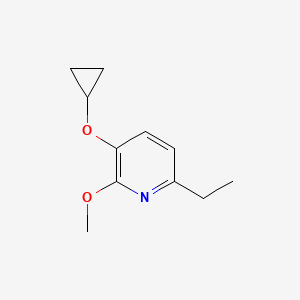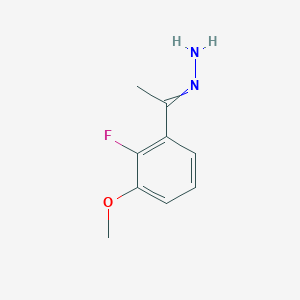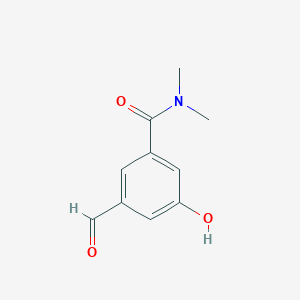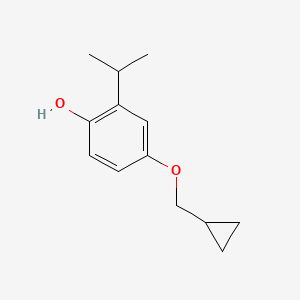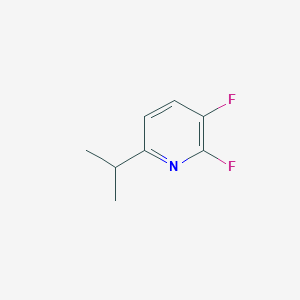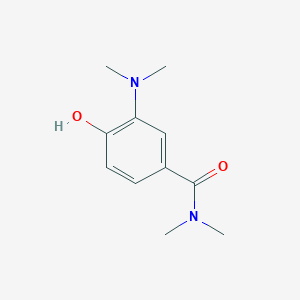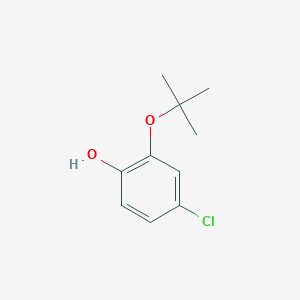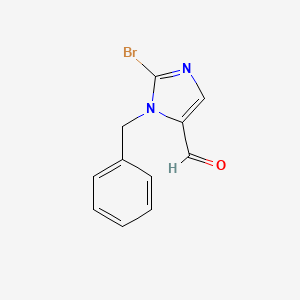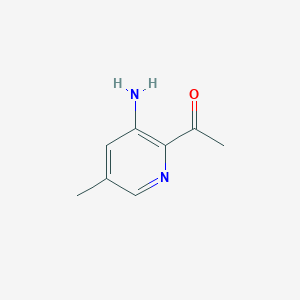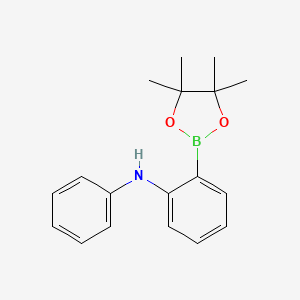
6-(Acetoxy)pyridine-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetoxy)pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the acetoxy group and the pinacol ester moiety enhances its stability and reactivity, making it a versatile reagent in various synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxy)pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-acetoxypyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 6-acetoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetoxy)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as methanol or water, often in the presence of a base like sodium hydroxide.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Applications De Recherche Scientifique
6-(Acetoxy)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Acetoxy)pyridine-2-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The acetoxy group and pinacol ester moiety enhance the stability and reactivity of the compound, facilitating efficient transmetalation and coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-2-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
Uniqueness
6-(Acetoxy)pyridine-2-boronic acid pinacol ester is unique due to the presence of the acetoxy group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where high reactivity and stability are crucial for efficient synthesis .
Propriétés
Formule moléculaire |
C13H18BNO4 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-8-6-7-10(15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Clé InChI |
BNRBAUQSBLEOTM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


